Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate is a complex organic compound that features a piperazine moiety, which is commonly found in various bioactive molecules and pharmaceuticals. The compound is classified as an aromatic carboxylic acid derivative, specifically an ester of benzoic acid. Its structure includes a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, which is often utilized in organic synthesis to protect amines during chemical reactions.
The compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and distributors. It falls under the category of synthetic organic compounds and is particularly relevant in medicinal chemistry due to its potential applications in drug development and synthesis. The IUPAC name for this compound is Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(hydroxymethyl)benzoate, with a molecular formula of and a molecular weight of approximately 337.4 g/mol.
Methods: The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate typically involves several steps, starting from commercially available precursors. A common method includes the protection of the piperazine nitrogen with a tert-butoxycarbonyl group followed by esterification with methyl 4-(hydroxymethyl)benzoate.
Technical Details:
The molecular structure of Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate can be represented using various structural formulas:
COC(=O)C1=CC=C(N2CCN(C(OC(C)(C)C)=O)CC2)C=C1CO
QZVZAFRUMUQKQH-UHFFFAOYSA-N
Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate can participate in various chemical reactions:
The mechanism of action for Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate primarily revolves around its ability to interact with biological targets through its piperazine moiety. Piperazines are known for their ability to bind to various receptors, including neurotransmitter receptors, which can influence signaling pathways in biological systems.
The physical and chemical properties of Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate include:
Methyl 4-(4-Boc-1-piperazinyl)-2-(hydroxymethyl)benzoate has several scientific uses, particularly in medicinal chemistry:
This compound exemplifies the versatility of piperazine-containing structures in drug discovery and development, highlighting its significance in contemporary organic chemistry research.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2